molecular formula C20H18ClN3O3S2 B2778164 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476625-92-0

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2778164
CAS No.: 476625-92-0
M. Wt: 447.95
InChI Key: HQDSKLNLSZRPRF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with a chlorobenzo[d]thiazolyl group and a diallylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    Introduction of the Benzamide Group: The benzothiazole derivative is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Attachment of the Diallylsulfamoyl Group: Finally, the benzamide intermediate is treated with diallylsulfamoyl chloride in the presence of a base to introduce the diallylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfur and nitrogen atoms.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide depends on its application. For instance:

    Antimicrobial Activity: It may inhibit bacterial enzymes by binding to their active sites.

    Anticancer Activity: It could interfere with cell division by targeting specific proteins involved in the cell cycle.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)aniline

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c1-3-12-24(13-4-2)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-5-7-17(18)28-20/h3-11H,1-2,12-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDSKLNLSZRPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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